5-Guanidino-2-oxopentanoate

Description

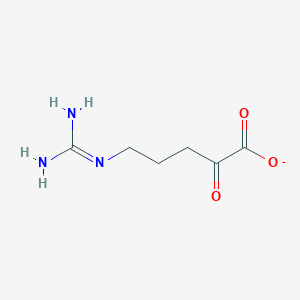

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N3O3- |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-oxopentanoate |

InChI |

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)/p-1 |

InChI Key |

ARBHXJXXVVHMET-UHFFFAOYSA-M |

SMILES |

C(CC(=O)C(=O)[O-])CN=C(N)N |

Canonical SMILES |

C(CC(=O)C(=O)[O-])CN=C(N)N |

Origin of Product |

United States |

The Chemical Profile of 5 Guanidino 2 Oxopentanoate

5-Guanidino-2-oxopentanoate, also known as 2-oxoarginine (B108957) or alpha-keto-delta-guanidinovaleric acid, is a key alpha-keto acid derived from the amino acid arginine. vulcanchem.comsolubilityofthings.com It is structurally defined as a 2-oxo monocarboxylic acid, which is a derivative of 2-oxopentanoic acid where a hydrogen on the methyl group is replaced by a carbamimidamido group. nih.gov This compound is the conjugate base of 5-guanidino-2-oxopentanoic acid. nih.govnih.gov

Below is an interactive data table summarizing the key identifiers and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 5-(diaminomethylideneamino)-2-oxopentanoate |

| Molecular Formula | C6H10N3O3- |

| CAS Number | 3715-10-4 (for the acid form) |

| PubChem CID | 5459924 |

| Molar Mass | 173.17 g/mol |

| Synonyms | 2-oxoarginine, alpha-Keto-delta-guanidinovaleric acid, 2-Oxo-5-guanidinovaleric acid |

Biosynthetic Pathways and Formation Mechanisms of 5 Guanidino 2 Oxopentanoate

Enzymatic Transamination of L-Arginine

One of the primary mechanisms for the formation of 5-guanidino-2-oxopentanoate is the transamination of L-arginine, a reaction that transfers the alpha-amino group from L-arginine to a keto acid acceptor. wikipedia.org This process is catalyzed by specific aminotransferase enzymes.

In organisms such as Pseudomonas aeruginosa, the enzyme L-arginine:pyruvate (B1213749) aminotransferase (EC 2.6.1.84), also known as AruH, directly catalyzes the synthesis of this compound. qmul.ac.ukwikipedia.org This reaction involves the transfer of the amino group from L-arginine to pyruvate. wikipedia.orgexpasy.org The products of this reversible reaction are this compound and L-alanine. wikipedia.orgmetabolicatlas.org

This specific transaminase pathway serves as an alternative route for L-arginine catabolism in P. aeruginosa, particularly when the primary arginine succinyltransferase pathway is non-functional. qmul.ac.ukexpasy.org While L-arginine is the preferred substrate for this enzyme, it demonstrates broad specificity and can also act on other amino acids like L-lysine, L-methionine, L-leucine, L-ornithine, and L-glutamine, albeit at slower rates. qmul.ac.ukexpasy.orguniprot.org Notably, the enzyme is specific to pyruvate as the amino group acceptor and cannot utilize 2-oxoglutarate for this role. qmul.ac.ukexpasy.org The optimal conditions for the activity of L-arginine:pyruvate transaminase from P. aeruginosa have been identified as a pH of 9.0 and a temperature of 42°C. uniprot.org

| Reaction Component | Role |

| L-Arginine | Amino group donor substrate wikipedia.orgexpasy.org |

| Pyruvate | Amino group acceptor substrate wikipedia.orgexpasy.org |

| This compound | Product (keto acid of L-arginine) wikipedia.orgexpasy.org |

| L-Alanine | Product (aminated pyruvate) wikipedia.orgexpasy.org |

| L-arginine:pyruvate aminotransferase (AruH) | Enzyme catalyst qmul.ac.ukwikipedia.org |

The catalytic activity of L-arginine:pyruvate aminotransferase is dependent on the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. qmul.ac.ukdrugbank.com PLP is essential for all transamination reactions, where it functions as an intermediary carrier of the amino group. wikipedia.orgdrugbank.com

The mechanism begins with the aldehyde group of PLP forming a covalent Schiff base linkage with the ε-amino group of a lysine (B10760008) residue within the enzyme's active site. wikipedia.orgdrugbank.com When the substrate, L-arginine, enters the active site, its α-amino group displaces the enzyme's lysine, forming a new Schiff base with PLP. drugbank.comlibretexts.org This substrate-PLP aldimine is the central focus of the coenzyme's activity. wikipedia.org PLP acts as an "electron sink," stabilizing the negative charges that develop during the subsequent steps. libretexts.org A series of electron rearrangements follows, leading to the conversion of the aldimine to a ketimine intermediate. drugbank.com Finally, hydrolysis of the ketimine releases the α-keto acid product, this compound, leaving the amino group attached to the coenzyme, now in the form of pyridoxamine-5'-phosphate (PMP). wikipedia.orglibretexts.org The enzyme is regenerated when PMP transfers the amino group to the acceptor keto acid (pyruvate), forming L-alanine and returning PLP to its original aldehyde state. wikipedia.org

L-Arginine:Pyruvate Aminotransferase-Catalyzed Reactions

Oxidative Deamination of D-Arginine

An alternative pathway for producing this compound involves the oxidative deamination of the D-isomer of arginine. This process is distinct from transamination and is catalyzed by oxidoreductase enzymes.

D-amino acid oxidases (DAAO; EC 1.4.3.3) are flavin-containing enzymes that catalyze the oxidative deamination of D-amino acids. researchgate.nethmdb.ca In Pseudomonas aeruginosa, an enzyme identified as D-arginine dehydrogenase (EC 1.4.99.6) functions as a D-amino acid oxidase. researchgate.netqmul.ac.uk It contains a non-covalently bound FAD cofactor and catalyzes the conversion of D-arginine into an iminoarginine intermediate. researchgate.netqmul.ac.uk This imine is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to yield this compound and ammonia (B1221849). researchgate.netqmul.ac.uk

DAAO enzymes exhibit broad substrate specificity. hmdb.cauniprot.org The enzyme from P. aeruginosa can act on a variety of D-amino acids, with the highest activity observed for D-arginine and D-lysine, but it is not active on D-glutamate or D-aspartate. researchgate.netqmul.ac.uk This reaction is part of a two-enzyme system in P. aeruginosa that allows the organism to use D-arginine by converting it into L-arginine via the this compound intermediate. researchgate.net

| Reaction Step | Description | Catalyst |

| Oxidation | D-arginine + acceptor → iminoarginine + reduced acceptor | D-arginine dehydrogenase qmul.ac.uk |

| Hydrolysis | iminoarginine + H₂O → this compound + NH₃ | Spontaneous qmul.ac.uk |

| Overall Reaction | D-arginine + acceptor + H₂O → this compound + NH₃ + reduced acceptor | D-arginine dehydrogenase qmul.ac.uk |

Formation within Microbial Secondary Metabolism Pathways

This compound is also a key intermediate in the biosynthesis of specialized metabolites in certain microorganisms, such as antibiotics in Streptomyces.

In Streptomyces arginensis NRRL 15941, this compound is a precursor in the biosynthetic pathway of the peptidyl nucleoside antibiotic, arginomycin (B10042). nih.gov The formation is catalyzed by ArgM, a PLP-dependent aspartate aminotransferase. nih.gov

The ArgM enzyme facilitates the transfer of the α-amino group from L-arginine to the amino group acceptor, α-ketoglutaric acid. vulcanchem.comnih.gov This transamination reaction yields glutamate (B1630785) and this compound. nih.govresearchgate.net Unlike the AruH enzyme in Pseudomonas, which uses pyruvate, ArgM utilizes α-ketoglutarate. nih.gov ArgM is reported to be specific for L-arginine, as it does not show activity with analogs like D-arginine or L-homoarginine. researchgate.net

Following its formation, this compound is immediately used as a substrate by the next enzyme in the pathway, ArgN, which methylates it to form 5-guanidino-3-methyl-2-oxopentanoic acid. vulcanchem.comnih.gov This demonstrates a channeled metabolic route where this compound serves as a critical link between primary amino acid metabolism and the assembly of a complex secondary metabolite. nih.gov

Catabolic and Enzymatic Conversion Pathways of 5 Guanidino 2 Oxopentanoate

Decarboxylation to 4-Guanidinobutanal (B1206143)

A significant catabolic route for 5-guanidino-2-oxopentanoate involves its decarboxylation to produce 4-guanidinobutanal. This reaction is a critical step in the arginine catabolic pathway in certain microorganisms.

Characterization of this compound Decarboxylase (EC 4.1.1.68/75)

The enzyme responsible for the decarboxylation of this compound is classified as this compound decarboxylase. acs.orgenzyme-database.orgwikipedia.org It is systematically named this compound carboxy-lyase (4-guanidinobutanal-forming) and is also commonly known as alpha-ketoarginine decarboxylase or 2-oxo-5-guanidinopentanoate carboxy-lyase. acs.orgenzyme-database.orgwikipedia.org This enzyme belongs to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds. acs.orgenzyme-database.org

The reaction catalyzed by this enzyme is the conversion of this compound to 4-guanidinobutanal with the release of carbon dioxide. acs.orgenzyme-database.org This enzymatic step is a key part of the L-arginine catabolic pathway in organisms such as Pseudomonas putida. acs.org In some classifications, this enzyme has been associated with EC number 4.1.1.68, while more specific databases list it as EC 4.1.1.75. uni-duesseldorf.de

In Sinorhizobium meliloti, an enzyme with sequence homology to the this compound decarboxylase from P. aeruginosa (AruI), known as IlvB1, has been identified. However, studies have shown that the S. meliloti enzyme exhibits higher decarboxylase activity with 5-amino-oxopentanoate, indicating that it is a promiscuous enzyme capable of acting on multiple substrates. embopress.org

| Enzyme Name | Systematic Name | Common Names | EC Number | Reaction |

|---|---|---|---|---|

| This compound decarboxylase | This compound carboxy-lyase (4-guanidinobutanal-forming) | alpha-ketoarginine decarboxylase, 2-oxo-5-guanidinopentanoate carboxy-lyase | 4.1.1.75 (also cited as 4.1.1.68) | This compound → 4-Guanidinobutanal + CO₂ |

Cofactor Requirements and Reaction Kinetics

The catalytic activity of this compound decarboxylase is dependent on the presence of specific cofactors. acs.orgenzyme-database.org The enzyme requires thiamine (B1217682) diphosphate (B83284) (ThDP), the biologically active form of vitamin B1, and a divalent cation for its function. acs.orgenzyme-database.orgbiorxiv.org ThDP is a common cofactor for decarboxylases that act on alpha-keto acids. uni-duesseldorf.de While the requirement for a divalent cation is established, the specific cation that optimally supports the activity of this particular enzyme has not been definitively identified in the reviewed literature.

Detailed kinetic parameters such as Km and Vmax for this compound decarboxylase with its specific substrate are not extensively documented in the available research. However, the study of related enzymes, such as benzoylformate decarboxylase from Pseudomonas putida, which is also a ThDP-dependent enzyme, indicates that these types of enzymes exhibit distinct activity maxima and stability over a broad pH and temperature range. nih.gov

| Cofactor | Type | Function |

|---|---|---|

| Thiamine Diphosphate (ThDP) | Coenzyme (Vitamin B1 derivative) | Essential for the decarboxylation of alpha-keto acids. |

| Divalent Cation | Cofactor | Required for enzyme activity. |

Methylation Reactions

Another significant metabolic fate of this compound is its involvement in methylation reactions, particularly in the biosynthesis of the rare amino acid β-methylarginine.

ArgN-Catalyzed Methylation in β-Methylarginine Biosynthesis

The methylation of this compound is a key step in the biosynthesis of β-methylarginine. acs.orgvulcanchem.com This reaction is catalyzed by the enzyme ArgN, a methyltransferase. acs.orgvulcanchem.comgoogle.com In some organisms, such as Pseudomonas syringae, the homologous enzyme is named MrsA. biorxiv.org ArgN transfers a methyl group to the C-3 position of this compound, yielding 5-guanidino-3-methyl-2-oxopentanoic acid. acs.orgvulcanchem.comgoogle.com This product then serves as the precursor for the final step in β-methylarginine synthesis. acs.orgvulcanchem.com

The biosynthesis of β-methylarginine is a multi-step process that begins with the transamination of L-arginine to this compound, catalyzed by the enzyme ArgM. acs.orgvulcanchem.comgoogle.com The subsequent methylation by ArgN represents a critical branch point, directing the metabolic flow towards the production of this specialized amino acid. vulcanchem.com The final step involves a second transamination reaction, also catalyzed by ArgM, which converts 5-guanidino-3-methyl-2-oxopentanoic acid into β-methylarginine. acs.orgvulcanchem.com

| Enzyme | Substrate | Product | Biosynthetic Pathway |

|---|---|---|---|

| ArgN (MrsA) | This compound | 5-Guanidino-3-methyl-2-oxopentanoic acid | β-Methylarginine Biosynthesis |

S-Adenosylmethionine (SAM) as Methyl Donor

The methyl group transferred in the ArgN-catalyzed reaction is provided by S-adenosylmethionine (SAM). acs.orgvulcanchem.comgoogle.com SAM is a common methyl donor in a vast number of biological methylation reactions. nih.gov The ArgN enzyme is an S-adenosyl-L-methionine-dependent methyltransferase. acs.org In this reaction, SAM is converted to S-adenosyl-L-homocysteine (SAH) upon donating its methyl group. researchgate.net The specificity of ArgN for both this compound and SAM is crucial for the efficient and controlled synthesis of β-methylarginine. vulcanchem.com

Other Potential Metabolic Fates as an Alpha-Keto Acid

As an alpha-keto acid, this compound can potentially undergo other metabolic transformations common to this class of compounds, such as transamination and reduction. nih.govrsc.org

One documented pathway involves the transamination of this compound back to L-arginine. In Pseudomonas aeruginosa, the enzyme arginine-pyruvate transaminase (EC 2.6.1.84), also known as AruH, can catalyze the reversible reaction between L-arginine and pyruvate (B1213749) to form this compound and L-alanine. kegg.jpwikipedia.orgexpasy.org This indicates that under certain cellular conditions, this compound can be converted back to its corresponding amino acid.

Furthermore, this compound is implicated in D-arginine metabolism. In Pseudomonas aeruginosa, D-arginine can be converted to this compound and ammonia (B1221849) by D-arginine dehydrogenase. uni-duesseldorf.deembopress.org Subsequently, L-arginine dehydrogenase can catalyze the reductive amination of this compound to L-arginine, using NADH or NADPH as a reducing agent. drugbank.com This two-enzyme system effectively allows for the racemization of D-arginine to L-arginine via the this compound intermediate. drugbank.com The non-enzymatic reduction of α-keto acids like pyruvate and oxaloacetate by NAD(P)H has also been observed, suggesting a potential for similar non-enzymatic conversions of this compound under specific prebiotic conditions. nih.govresearchgate.net

Centrality in Arginine Catabolism and its Intermediates

This compound is a central molecule in several arginine catabolic pathways, which are the processes by which organisms break down the amino acid arginine to produce energy and other essential molecules. In many bacteria, the initial step of arginine catabolism involves the conversion of L-arginine to this compound. vulcanchem.comnih.govkegg.jp This reaction is typically catalyzed by an aminotransferase, such as arginine:pyruvate transaminase (AruH) or L-arginine:2-oxoglutarate aminotransferase (ArgM). nih.govkegg.jpuniprot.orgexpasy.orgqmul.ac.uk

For instance, in Pseudomonas aeruginosa, the arginine transaminase pathway is a major route for L-arginine utilization, especially when the primary arginine succinyltransferase (AST) pathway is inactive. expasy.orgqmul.ac.uk The enzyme AruH in P. aeruginosa catalyzes the transamination of L-arginine with pyruvate to yield this compound and L-alanine. uniprot.orgqmul.ac.uk Similarly, the enzyme ArgM, found in organisms like Streptomyces arginensis, transfers the α-amino group of L-arginine to α-ketoglutarate, producing this compound and glutamate (B1630785). vulcanchem.comnih.govkegg.jp

The fate of this compound can vary depending on the organism and the specific metabolic pathway. In some bacteria, it is further metabolized through a series of reactions to yield compounds that can enter central metabolic pathways, such as the citric acid cycle. researchgate.net For example, in Pseudomonas putida, this compound can be decarboxylated by the enzyme this compound decarboxylase to form 4-guanidinobutanal. wikipedia.org

The various arginine catabolic pathways and their key intermediates are summarized below:

| Pathway | Key Intermediates | Organism Examples |

| Arginine Transaminase (ATA) Pathway | L-Arginine, This compound , 4-Guanidinobutanal, 4-Guanidinobutyrate, 4-Aminobutanal, Gamma-aminobutyrate (GABA) | Pseudomonas aeruginosa, Pseudomonas putida uniprot.orgresearchgate.net |

| Arginine Succinyltransferase (AST) Pathway | L-Arginine, N2-Succinylarginine, N2-Succinylornithine, N-Succinylglutamate 5-semialdehyde, N-Succinylglutamate | Pseudomonas aeruginosa nih.govpnas.org |

| Arginine Deiminase (ADI) Pathway | L-Arginine, L-Citrulline, L-Ornithine | Lactobacillus brevis, Pseudomonas aeruginosa pnas.orgasm.org |

| Arginase Pathway | L-Arginine, L-Ornithine, Urea (B33335) | Sinorhizobium meliloti researchgate.net |

Interconnections with Guanidinoacetate Metabolism

This compound metabolism is also linked to the synthesis of other important guanidino compounds, most notably guanidinoacetate.

Relationship to Creatine (B1669601) Biosynthesis Precursors

Creatine, a vital molecule for energy buffering in tissues with high and fluctuating energy demands, is synthesized from the precursor guanidinoacetate (GAA). researchgate.netnih.gov The synthesis of creatine involves two key enzymatic steps. First, L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine. researchgate.netnih.govresearchgate.net Subsequently, guanidinoacetate N-methyltransferase (GAMT) methylates GAA to produce creatine. researchgate.netnih.gov

While this compound is not a direct precursor to creatine, its formation through arginine catabolism represents a competing pathway for arginine utilization. The channeling of arginine towards catabolic pathways that produce this compound can influence the availability of arginine for GAA and subsequent creatine synthesis. In conditions of altered arginine metabolism, such as in certain metabolic disorders, the levels of various guanidino compounds, including this compound and GAA, may be affected. nih.gov

Precursor in Specialized Metabolite Biosynthesis

Beyond its role in primary metabolism, this compound serves as a crucial building block for the biosynthesis of unique, specialized metabolites, including non-proteinogenic amino acids and antibiotics.

Biosynthesis of Non-Proteinogenic Amino Acids (e.g., β-Methylarginine)

This compound is a key intermediate in the biosynthesis of the rare, non-proteinogenic amino acid β-methylarginine. nih.govresearchgate.net Non-proteinogenic amino acids are those not typically found in proteins and often possess unique biological activities. wikipedia.org The pathway to β-methylarginine begins with the formation of this compound from L-arginine. vulcanchem.comnih.gov

In Streptomyces arginensis, the enzyme ArgN, a methyltransferase, then catalyzes the methylation of this compound at the C-3 position to form 5-guanidino-3-methyl-2-oxopentanoic acid. vulcanchem.comnih.gov This methylated intermediate is then transaminated by the enzyme ArgM, using L-aspartate as the amino donor, to yield the final product, β-methylarginine. nih.gov A similar pathway has been identified in Pseudomonas syringae. nih.gov

Role in Antibiotic Synthesis Pathways (e.g., Arginomycin)

The non-proteinogenic amino acid β-methylarginine, synthesized from this compound, is a component of the antibiotic arginomycin (B10042). vulcanchem.comnih.gov Arginomycin is a peptidyl nucleoside antibiotic produced by Streptomyces arginensis that exhibits activity against Gram-positive bacteria and fungi. nih.gov The biosynthesis of arginomycin involves the incorporation of β-methylarginine, highlighting the importance of the metabolic pathway that proceeds through the this compound intermediate for the production of this bioactive compound. vulcanchem.com The understanding of this biosynthetic pathway could pave the way for the engineered production of novel antibiotics. vulcanchem.comnih.gov

Participation in Nitrogen Metabolism and Ammonia Homeostasis

As a product of arginine catabolism, this compound is inherently involved in nitrogen metabolism. Arginine is a significant nitrogen storage molecule in many organisms, and its breakdown releases nitrogen in various forms. researchgate.net The transamination reaction that produces this compound from arginine effectively transfers the alpha-amino nitrogen of arginine to another molecule, such as α-ketoglutarate or pyruvate, forming glutamate or alanine, respectively. nih.govkegg.jpuniprot.org

This process is a key step in redistributing nitrogen within the cell for the synthesis of other nitrogen-containing compounds or for excretion. The subsequent metabolism of this compound can also release ammonia. For example, the deamination of intermediates in its catabolic pathway contributes to the cellular pool of ammonia, which must be carefully managed to maintain homeostasis. asm.org In organisms like Pseudomonas putida, the intricate network of nitrogen assimilation pathways ensures that nitrogen from various sources, including arginine, is efficiently utilized. asm.orgescholarship.org The regulation of these pathways is critical for adapting to different nitrogen availability conditions. asm.orgescholarship.org

Research Findings and Perspectives

Systematic and Common Designations

The compound this compound is a molecule of significant interest in biochemical research. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 5-(diaminomethylideneamino)-2-oxopentanoate. vulcanchem.comnih.gov This name precisely describes its chemical structure, which features a pentanoate chain with an oxo (keto) group at the second carbon and a guanidino group at the fifth carbon. vulcanchem.com

In scientific literature and databases, this compound is also known by several common names and synonyms. These include 2-oxoarginine (B108957), α-keto-δ-guanidinovaleric acid, and 5-carbamimidamido-2-oxopentanoate. vulcanchem.comumaryland.edunih.gov The variety of names reflects its relationship to the amino acid arginine and its structural features as a keto acid. The CAS Registry Number for the acid form of this compound is 3715-10-4. vulcanchem.comchemsrc.com

Interactive Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Systematic IUPAC Name | 5-(diaminomethylideneamino)-2-oxopentanoate |

| Common Synonyms | 2-oxoarginine vulcanchem.comumaryland.edugenome.jp |

| α-keto-δ-guanidinovaleric acid vulcanchem.comnih.gov | |

| 5-carbamimidamido-2-oxopentanoate vulcanchem.comnih.govumaryland.edu | |

| 2-oxo-5-guanidinovaleric acid vulcanchem.comnih.gov | |

| CAS Registry Number | 3715-10-4 (acid form) vulcanchem.comchemsrc.com |

| ChEBI ID | CHEBI:18253 nih.gov |

| PubChem Compound ID | 5459924 nih.gov |

Classification within Alpha-Keto Acids and Guanidino Derivatives

This compound is classified as a 2-oxo monocarboxylic acid anion. vulcanchem.comnih.gov This places it within the broader category of alpha-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid. This structural feature is crucial to its role in various metabolic pathways, particularly in transamination reactions where the alpha-keto group can accept an amino group. vulcanchem.com

Furthermore, the presence of a guanidino group at the opposite end of the carbon chain classifies it as a guanidino compound. umaryland.edu Guanidino compounds are derivatives of guanidine (B92328) and are often associated with the metabolism of arginine. basys2.ca this compound is specifically a metabolite of arginine catabolism. basys2.ca It is the conjugate base of 5-guanidino-2-oxopentanoic acid. vulcanchem.comnih.gov The compound belongs to the class of short-chain keto acids and derivatives, which are defined as keto acids with an alkyl chain of fewer than six carbon atoms. umaryland.edu

Interactive Table 2: Biochemical Classification of this compound

| Classification Category | Description |

| Alpha-Keto Acids | Contains a ketone functional group adjacent to a carboxylic acid group. This structure is key to its function in metabolic transamination. vulcanchem.com |

| Guanidino Derivatives | Possesses a guanidino group, linking it to the metabolism of arginine. umaryland.edubasys2.ca |

| Short-Chain Keto Acids | Belongs to the class of keto acids with an alkyl chain containing fewer than six carbon atoms. umaryland.edu |

| 2-Oxo Monocarboxylic Acid Anion | Specifically classified as an anion of a monocarboxylic acid with a ketone at the second position. vulcanchem.comnih.gov |

Enzymological Aspects of 5 Guanidino 2 Oxopentanoate Transformations

Structural Biology of Associated Enzymes (e.g., Decarboxylases, Transaminases, Methyltransferases)

The enzymes that metabolize 5-guanidino-2-oxopentanoate belong to several distinct structural families, each adapted to its specific catalytic function.

Decarboxylases: The enzyme this compound decarboxylase (EC 4.1.1.75) catalyzes the removal of a carboxyl group from this compound to yield 4-guanidinobutanal (B1206143) and carbon dioxide. wikipedia.orgenzyme-database.org This enzyme is classified as a carboxy-lyase, a family of enzymes that cleave carbon-carbon bonds. wikipedia.org Its catalytic activity is dependent on the presence of thiamin diphosphate (B83284) (ThDP) and a divalent cation, typically Mg²⁺, as cofactors. wikipedia.org In Pseudomonas putida, this enzyme, also referred to as alpha-ketoarginine decarboxylase, is a key component of an L-arginine catabolic pathway. wikipedia.org

In other organisms, the specificity can vary. For instance, in Sinorhizobium meliloti, the enzyme IlvB1, which shares sequence homology with this compound decarboxylase from Pseudomonas aeruginosa, was found to be promiscuous. embopress.org Biochemical assays revealed that IlvB1 has a sevenfold higher decarboxylase activity with 5-amino-oxopentanoate compared to this compound, highlighting the substrate adaptability of these enzymes. embopress.orgbiorxiv.orgosti.gov

Transaminases: Transaminases are responsible for the primary synthesis of this compound from L-arginine. Arginine-pyruvate transaminase (EC 2.6.1.84), known as AruH in Pseudomonas aeruginosa, catalyzes the transfer of an amino group from L-arginine to pyruvate (B1213749), resulting in the formation of this compound and L-alanine. wikipedia.org These enzymes belong to the transferase family, specifically the transaminases that transfer nitrogenous groups. wikipedia.org

In the biosynthesis of the antibiotic arginomycin (B10042) in Streptomyces arginensis, a different transaminase, ArgM, is involved. nih.gov ArgM is an aspartate aminotransferase that can utilize L-arginine as an amino donor and α-ketoglutaric acid as the acceptor, producing this compound and glutamate (B1630785). nih.govresearchgate.net Interestingly, ArgM exhibits iterative functionality, as it also catalyzes a later step in the same pathway: the transamination of 5-guanidino-3-methyl-2-oxopentanoic acid to form β-methylarginine. nih.gov The enzyme AspC in S. meliloti is another example, showing transaminase activity with arginine and other substrates like agmatine (B1664431) and ornithine.

Methyltransferases: Following its formation, this compound can be modified by methyltransferases. In Streptomyces arginensis, the enzyme ArgN, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, specifically methylates this compound at the C-3 position. nih.govvulcanchem.com This reaction yields 5-guanidino-3-methyl-2-oxopentanoic acid, a crucial intermediate in the biosynthesis of β-methylarginine. nih.govresearchgate.netvulcanchem.com

Mechanistic Investigations of Catalytic Reactions (e.g., Concerted vs. Step-Wise Mechanisms)

The catalytic mechanisms for the transformation of this compound vary depending on the enzyme class.

Decarboxylation Mechanism: The decarboxylation of α-keto acids like this compound by ThDP-dependent enzymes generally follows a well-established mechanism. The reaction involves the formation of a covalent adduct between the C2-carbonyl carbon of the substrate and the C2-carbanion of the ThDP cofactor. This is followed by the elimination of CO₂, generating a resonance-stabilized enamine intermediate, which is subsequently protonated and released as the aldehyde product, 4-guanidinobutanal.

In contrast, some decarboxylation reactions proceed via a radical-based mechanism. For example, the radical SAM enzyme BlsE, which acts on a different substrate but also performs decarboxylation, operates by generating a 5'-deoxyadenosyl radical. researchgate.netresearchgate.net This radical abstracts a hydrogen atom from the substrate, initiating a sequence of electron movements that results in the cleavage of a carbon-carbon bond and the release of CO₂. researchgate.net While not directly acting on this compound, these mechanisms provide a framework for understanding potential variations in decarboxylation chemistry.

Transamination Mechanism: The transamination reaction to form this compound, catalyzed by enzymes like ArgM and AruH, typically proceeds through a Ping-Pong Bi-Bi mechanism involving a pyridoxal-phosphate (PLP) cofactor. researchgate.net The mechanism is stepwise:

The α-amino group of the first substrate (L-arginine) attacks the PLP cofactor, forming an external aldimine.

A proton is abstracted from the α-carbon of the amino acid, leading to a quinonoid intermediate.

Reprotonation at the aldehyde carbon of the original cofactor and hydrolysis releases the α-keto acid product (this compound) and leaves the enzyme in its pyridoxamine (B1203002) phosphate (B84403) (PMP) form.

The second substrate (an α-keto acid like pyruvate or α-ketoglutarate) binds to the enzyme.

The process is reversed: the keto acid accepts the amino group from the PMP, regenerating the PLP cofactor and releasing the new amino acid product (L-alanine or glutamate).

Dehydrogenation Mechanism: An alternative route to this compound exists in some bacteria, such as Pseudomonas aeruginosa, involving dehydrogenation. D-arginine dehydrogenase, a FAD-dependent enzyme, converts D-arginine into iminoarginine. researchgate.net This intermediate then hydrolyzes non-enzymatically to 5-guanidino-2-oxopentanoic acid and ammonia (B1221849). The proposed catalytic mechanism for the dehydrogenase involves a stepwise hydride transfer from the substrate's α-carbon to the FAD cofactor. researchgate.net

Enzyme Expression and Regulation in Biological Systems

The expression of enzymes involved in this compound metabolism is tightly regulated to meet the metabolic needs of the organism. This regulation occurs at transcriptional and post-transcriptional levels and is influenced by nutrient availability, developmental stage, and environmental signals.

In mammals, the enzymes of arginine metabolism are subject to complex hormonal control. researchgate.netnih.gov In the liver, the expression of urea (B33335) cycle enzymes, which are linked to arginine metabolism, is regulated by glucagon, insulin, and glucocorticoids. researchgate.netannualreviews.org In non-hepatic tissues, expression is often controlled by pro- and anti-inflammatory cytokines. annualreviews.org This regulation is predominantly transcriptional. researchgate.netannualreviews.org

In bacteria, the regulation is often tied to the availability of arginine as a nutrient source. In Pseudomonas aeruginosa, the genes encoding the enzymes of the arginine transaminase pathway are inducible by L-arginine. rhea-db.org This allows the bacterium to efficiently catabolize arginine when it is present in the environment.

Analytical Methodologies for the Study of 5 Guanidino 2 Oxopentanoate

Spectrometric and Chromatographic Techniques for Metabolite Detection

The detection and quantification of 5-Guanidino-2-oxopentanoate, an alpha-keto acid, often require sophisticated analytical instrumentation due to its chemical properties and presence in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of this compound. Because the compound lacks a strong chromophore for direct UV detection, a derivatization step is often necessary. quantumzyme.com One common method involves derivatization with dansyl chloride (DNS-Cl), which attaches a fluorescent tag to the molecule, allowing for sensitive detection by HPLC with a fluorescence or UV detector. gsu.edu

For more direct and highly sensitive and specific analysis, mass spectrometry-based methods are employed. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is effective for accurate mass determination and structural elucidation of this compound and its methylated derivatives. gsu.edu A particularly powerful approach is the coupling of liquid chromatography with mass spectrometry (LC-MS), such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS). nih.govebi.ac.uk This technique combines the separation power of UHPLC with the high resolution and mass accuracy of a Q-TOF mass spectrometer, allowing for the confident identification and quantification of metabolites like this compound in complex samples such as fermented milk or plasma. nih.govebi.ac.uk Untargeted metabolomics studies using LC-MS/MS have successfully identified this compound as one of many metabolites in biological samples. nih.gov

Table 1: Chromatographic and Spectrometric Methods for this compound Detection

| Technique | Principle | Application Notes | Reference |

|---|---|---|---|

| HPLC with UV/Fluorescence Detection | Separation by liquid chromatography. Detection via UV absorption or fluorescence after chemical derivatization. | Requires derivatization (e.g., with Dansyl Chloride) as this compound lacks a strong native chromophore. | quantumzyme.comgsu.edu |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Measures the mass-to-charge ratio of ions with high accuracy, enabling determination of elemental composition. | Used for structural elucidation and confirmation of identity for this compound and related compounds. | gsu.edu |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the physical separation of LC with the mass analysis capabilities of MS for high sensitivity and specificity. | Enables detection and quantification in complex biological matrices. Often used in untargeted metabolomics. | nih.gov |

| UHPLC-Q-TOF/MS | An advanced LC-MS technique providing superior separation resolution, speed, and high mass accuracy. | Characterizes chemical constituents and metabolites in various samples, including medicinal herbs and biological fluids. | nih.govebi.ac.uk |

Enzymatic Activity Assays for Related Enzymes

Understanding the metabolic role of this compound necessitates the study of the enzymes that synthesize or catabolize it. Enzymatic activity assays are crucial for this purpose. These assays typically involve incubating a purified enzyme or cell extract with its specific substrates and then measuring the rate of product formation or substrate depletion.

For instance, the activity of ArgM, an aspartate aminotransferase that converts L-arginine to this compound, can be assayed by incubating the purified enzyme with L-arginine and α-ketoglutaric acid. gsu.edu The reaction is then stopped, and the products, including this compound, are derivatized and analyzed by HPLC or LC-MS. gsu.edu Similarly, the activity of ArgN, a methyltransferase that uses this compound as a substrate, can be measured in coupled assays with ArgM. gsu.edu

The activity of D-arginine dehydrogenase, which also produces this compound from D-arginine, is determined by monitoring the consumption of an electron acceptor or oxygen (if an appropriate electron mediator is used). acs.org The formation of this compound can be confirmed by subsequent analysis. ebi.ac.ukacs.org In another example, the activity of a ureohydrolase on this compound was determined by incubating the purified enzyme and measuring the conversion of the substrate over time using mass spectrometry. researchgate.netembopress.org

Table 2: Examples of Enzymatic Activity Assays Involving this compound

| Enzyme | Reaction Monitored | Assay Principle | Detection Method | Reference |

|---|---|---|---|---|

| Aspartate aminotransferase (ArgM) | L-arginine → this compound | Incubation of purified ArgM with L-arginine and α-ketoglutaric acid. | HPLC or LC-MS analysis of products after derivatization. | gsu.edu |

| D-arginine Dehydrogenase (DADH) | D-arginine → this compound + NH₃ | Oxidative deamination of D-arginine. Can be monitored by following electron acceptor reduction or O₂ consumption. | Spectrophotometry, Clark-type oxygen electrode, Mass spectrometry. | ebi.ac.ukacs.org |

| Ureohydrolase | This compound → Products | Incubation of purified enzyme with this compound. | Mass spectrometry to follow substrate depletion and product formation. | researchgate.netembopress.org |

| L-arginine oxidase (ArgO) | L-arginine → this compound + NH₃ + H₂O₂ | Oxidation of L-arginine. Can be coupled to peroxidase-like nanozymes for amperometric detection of H₂O₂. | Amperometric biosensors. | rhea-db.org |

Isotopic Tracing for Metabolic Flux Analysis

Isotopic tracing is a powerful technique to map metabolic pathways and quantify the flow of metabolites, known as metabolic flux. This method involves supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) and then tracking the incorporation of the isotope into downstream metabolites over time. engconfintl.orgpnas.org

In the context of this compound, studies have used ¹³C- and ¹⁵N-labeled arginine to trace its catabolism in various organisms. researchgate.netnih.gov By using LC-MS to analyze the mass shifts in metabolites, researchers can confirm that this compound is a direct product of arginine metabolism. For example, in Trypanosoma brucei, the use of U-¹³C-labelled arginine led to the detection of ¹³C-labeled 5-guanidino-2-oxo-pentanoate, demonstrating active flux through an aminotransferase reaction. nih.gov This approach is essential for discovering and validating metabolic pathways in vivo and understanding how metabolic fluxes are redirected under different physiological conditions. engconfintl.orgpnas.org

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry and in silico analysis provide profound insights into the enzymatic reactions that produce and consume this compound. researchgate.net These methods can elucidate reaction mechanisms at an atomic level, which is often unattainable through experimental techniques alone.

Methods such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly valuable. quantumzyme.comnih.gov In QM/MM, the enzyme's active site, where bond-breaking and bond-forming events occur, is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. nih.govacs.org This approach has been used to study the reaction mechanisms of aminotransferases and dehydrogenases, enzymes directly relevant to this compound metabolism. quantumzyme.comnih.govacs.org For example, QM/MM simulations can help understand the proton transfer steps in the transamination reaction catalyzed by aspartate aminotransferase. quantumzyme.com

Molecular Dynamics (MD) simulations are used to study the dynamic conformational changes that enzymes like D-arginine dehydrogenase undergo during substrate binding and catalysis. acs.orgnih.govgsu.edu These simulations can reveal how mutations, even those distant from the active site, can alter an enzyme's flexibility and function, providing a dynamic picture of the catalytic cycle that leads to the formation of this compound. acs.orgnih.gov In silico analysis of enzyme structures, such as those of arginine oxidases, helps in understanding substrate recognition and the conformational changes required for catalysis. preprints.org

Biological Significance and Experimental Applications of 5 Guanidino 2 Oxopentanoate

Role in Microbial Physiology and Secondary Metabolism

5-Guanidino-2-oxopentanoate is a key intermediate in the metabolic pathways of various microorganisms, playing a crucial role in both primary and secondary metabolism. It is notably involved in the catabolism of arginine and the biosynthesis of specialized, bioactive compounds.

In bacteria such as Pseudomonas putida, this compound is an intermediate in the L-arginine catabolic pathway. nih.gov The enzyme this compound decarboxylase catalyzes the conversion of this compound to 4-guanidinobutanal (B1206143) and carbon dioxide. nih.govaging-us.com This pathway represents a mechanism for utilizing arginine as a carbon and nitrogen source.

Furthermore, this compound is a critical precursor in the biosynthesis of the non-proteinogenic amino acid β-methylarginine in Streptomyces species. researchgate.netresearchgate.net This process is integral to the production of the peptidyl nucleoside antibiotic, arginomycin (B10042), which exhibits activity against Gram-positive bacteria and fungi. researchgate.net The biosynthesis begins with the transamination of L-arginine to this compound, a reaction catalyzed by the enzyme ArgM. researchgate.netwiley.com Subsequently, the enzyme ArgN methylates this compound to form 5-guanidino-3-methyl-2-oxopentanoic acid, which is then further converted to β-methylarginine. researchgate.netwiley.com

A study on the synergistic activities of aztreonam (B1666516) and clavulanate against multidrug-resistant Escherichia coli showed that several metabolites in the arginine and proline metabolic pathways, including this compound, were affected by the antibiotic combination. mdpi.comnih.gov This suggests that perturbations in this pathway are linked to the drug's mechanism of action.

Metabolic Perturbations in Animal Models of Arginine Homeostasis

In animal models, this compound, also referred to as α-keto-δ-guanidinovaleric acid, has been identified as a significant metabolite in conditions of disordered arginine homeostasis, particularly in models of renal dysfunction and genetic disorders affecting the urea (B33335) cycle.

Accumulation in Models of Renal Dysfunction or Arginine-Deficient States

Research has consistently shown that this compound accumulates in animal models of renal dysfunction, where it is classified as a uremic toxin. mdpi.combaylorgenetics.com Its levels are elevated in various conditions associated with kidney disease.

A study on a mouse model of hyperargininemia, resulting from arginase deficiency, found increased levels of several guanidino compounds, including α-keto-δ-guanidinovaleric acid, in the plasma, liver, kidneys, and brain tissue. embopress.org This accumulation is a direct consequence of the metabolic block in the urea cycle, leading to the shunting of excess arginine into alternative metabolic pathways.

In a rat model of autosomal dominant polycystic kidney disease (ADPKD), metabolomic analysis of uremic retention solutes identified the accumulation of various compounds indicative of renal damage, with guanidino compounds being noted as possible uremic toxins that can generate oxidative stress. oup.comfrontiersin.org Similarly, metabolomic studies in a mouse model of ischemic acute kidney injury revealed alterations in metabolites involved in arginine and proline metabolism, including this compound, in the heart. evitachem.com

Furthermore, in a study of diabetic kidney disease (DKD) in patients, this compound was among the metabolites enriched in the arginine and proline metabolism pathway, which was found to be a major metabolic pathway involved in the disease's progression.

The following table summarizes the findings on the accumulation of this compound in different animal models.

| Animal Model | Condition | Observed Accumulation of this compound | Reference(s) |

| Mouse | Hyperargininemia (Arginase deficiency) | Increased levels in plasma, liver, kidneys, and brain. | embopress.org |

| Rat | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Implicated as a uremic toxin accumulating with renal damage. | oup.comfrontiersin.org |

| Mouse | Ischemic Acute Kidney Injury (AKI) | Altered levels in the heart, associated with arginine and proline metabolism. | evitachem.com |

Impact on Related Metabolic Pathways (e.g., Urea Cycle, Polyamine Synthesis)

The accumulation of this compound and other guanidino compounds in states of arginine dysregulation has significant implications for related metabolic pathways, most notably the urea cycle and polyamine synthesis.

The connection between arginine metabolism and polyamine synthesis is also well-established. embopress.org Polyamines, such as putrescine, spermidine (B129725), and spermine, are crucial for cell growth and proliferation and are synthesized from ornithine, a product of the arginase-catalyzed reaction in the urea cycle. evitachem.com In conditions of altered arginine metabolism, the polyamine pathway can be affected. For instance, in a tauopathy mouse model, age-dependent increases in L-arginine, L-ornithine, and the polyamines putrescine and spermidine were observed, indicating a shift of arginine metabolism to favor polyamine production in response to neuropathological stress. embopress.org This highlights how a surplus of arginine, the precursor to this compound, can drive changes in polyamine synthesis. The accumulation of guanidino compounds, as seen in argininemia, is associated with neurotoxicity, which may be partly mediated by alterations in polyamine and other neurotransmitter systems. mdpi.com

Potential as a Biochemical Target for Metabolic Engineering

The central role of this compound in specific microbial biosynthetic pathways makes it an attractive target for metabolic engineering, with the goal of producing novel and valuable compounds.

Manipulation of Biosynthetic Pathways in Microorganisms for Novel Compound Production

The biosynthetic pathway of the antibiotic arginomycin in Streptomyces arginensis presents a clear opportunity for metabolic engineering centered on this compound. researchgate.netwiley.com The enzymes ArgM and ArgN, which are responsible for the conversion of L-arginine to this compound and its subsequent methylation, are key control points in this pathway. researchgate.netwiley.com By manipulating the expression and activity of these enzymes, it may be possible to increase the yield of β-methylarginine, a core component of arginomycin. researchgate.netwiley.com

Research has shown that the heterologous expression of the argM and argN genes in E. coli can lead to the production of β-methylarginine, demonstrating the feasibility of transferring this pathway to a more easily engineered host. researchgate.net This opens up possibilities for the large-scale production of β-methylarginine through fermentation, which could then be used in the semi-synthesis of novel antibiotic derivatives. researchgate.net

Furthermore, a deeper understanding of the substrate specificity of ArgM and ArgN could allow for the creation of novel compounds. By feeding the engineered microorganisms with different arginine analogs, it might be possible to generate novel methylated guanidino compounds with potentially new or improved biological activities. Strategies in metabolic engineering, such as dynamic regulation of key intracellular metabolites and the activation of silent biosynthetic gene clusters in Streptomyces, could be applied to enhance the production of natural products derived from the this compound pathway.

The following table outlines the key enzymes in the β-methylarginine biosynthetic pathway that could be targeted for metabolic engineering.

| Enzyme | Function | Potential for Metabolic Engineering | Reference(s) |

| ArgM | Catalyzes the transamination of L-arginine to this compound. | Overexpression to increase the flux towards β-methylarginine; Engineering for altered substrate specificity. | researchgate.netwiley.com |

| ArgN | Catalyzes the methylation of this compound. | Overexpression to enhance the conversion of the intermediate; Engineering for different methylation patterns. | researchgate.netwiley.com |

Q & A

Q. What computational tools are effective for predicting this compound-protein interactions?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like ArgM. Phylogenetic analysis (MEGA-X) identifies conserved residues for mutagenesis. Databases like BRENDA provide kinetic parameters for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.